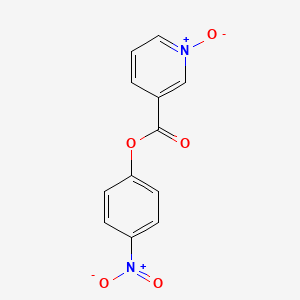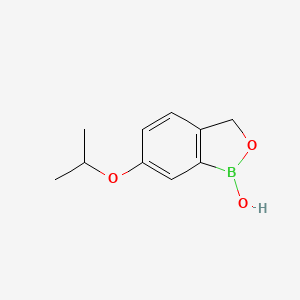![molecular formula C28H29F3N6 B8553936 4-[5-[2-(1-Phenyl-ethylamino)-pyrimidin-4-YL]-1-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-YL]-piperidine](/img/structure/B8553936.png)
4-[5-[2-(1-Phenyl-ethylamino)-pyrimidin-4-YL]-1-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-YL]-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine is a complex organic compound belonging to the class of phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . This compound is notable for its intricate structure, which includes a trifluoromethylphenyl group, a pyrimidinyl group, and a piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and imidazolyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring the reaction progress and product purity.
化学反应分析
Types of Reactions
4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), where the compound acts as an inhibitor . This interaction disrupts the signaling pathways involved in cellular responses to stress and inflammation.
相似化合物的比较
Similar Compounds
Quinazolinones: These compounds share structural similarities with pyrimidinylimidazoles and are known for their specificity in inhibiting p38 MAP kinase.
Pyridol-pyrimidines: Another class of compounds with similar inhibitory properties on p38 MAP kinase.
Uniqueness
4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine is unique due to its specific trifluoromethylphenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its unique pharmacological profile .
属性
分子式 |
C28H29F3N6 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H29F3N6/c1-18(19-7-4-3-5-8-19)34-27-33-16-13-23(35-27)25-24(21-9-6-10-22(17-21)28(29,30)31)36-26(37(25)2)20-11-14-32-15-12-20/h3-10,13,16-18,20,32H,11-12,14-15H2,1-2H3,(H,33,34,35)/t18-/m0/s1 |
InChI 键 |
QICPQLFMWYQJGX-SFHVURJKSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=N2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F |
规范 SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

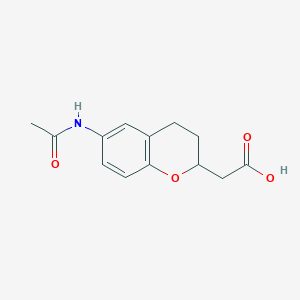
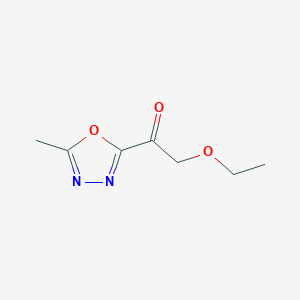

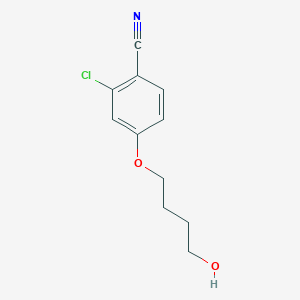
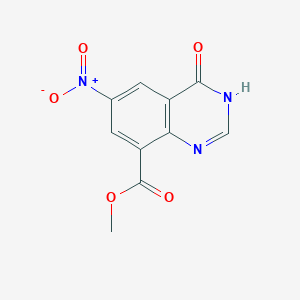

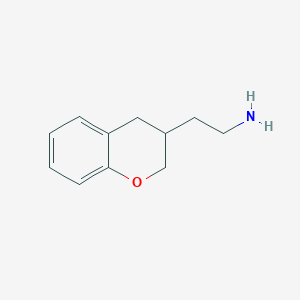
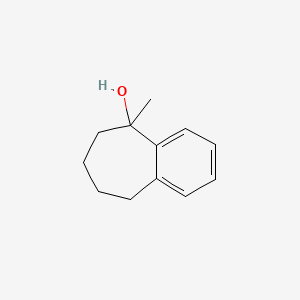
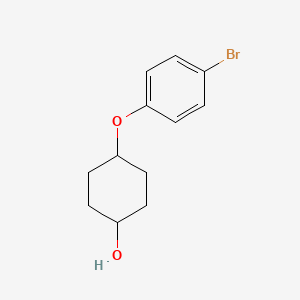
![1H-Naphtho[2,1-b]thiopyran-1-one, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-](/img/structure/B8553932.png)
![4-[4-(1H-Pyrazol-4-yl)-phenyl]-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl](/img/structure/B8553943.png)
